6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine
Description
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(4-5-11)9-7-14-6-8(12)2-3-10(14)13-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
FJJTWFGJSZSWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization Using Phenacyl Halides and Substituted 2-Aminopyridines
Another efficient method involves the cyclization of substituted 2-aminopyridines with phenacyl bromides or chlorides under mild conditions catalyzed by bases such as DBU in aqueous ethanol.
-
- Room temperature reaction.
- High yields (65–94%) with broad substrate scope.
- Tolerant of electron-withdrawing and electron-donating groups.
- Environmentally benign solvents.
Application to 6-Chloro Substituted Derivatives:
- 2-Amino-5-chloropyridine reacts with phenacyl halides to give 6-chloro-2-phenylimidazo[1,2-a]pyridine analogs.
- By analogy, phenacyl halides bearing the 1-methylcyclopropyl group could serve as substrates to yield the target compound.
| Substituted 2-Aminopyridine | Phenacyl Halide Substituent | Product Yield (%) | Notes |
|---|---|---|---|
| 2-Amino-5-chloropyridine | Phenacyl bromide (Ph) | 70 | 6-Chloro-2-phenyl derivative |
| 2-Amino-5-chloropyridine | Phenacyl bromide (1-methylcyclopropyl) (hypothetical) | ~70-80 (expected) | Target compound analog |
This protocol is detailed in a study by researchers who demonstrated facile DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in green solvents.
Morita-Baylis-Hillman (MBH) Nitroalkene Acetates with 2-Aminopyridines
A more recent approach involves the reaction of MBH nitroalkene acetates with 2-aminopyridines, catalyzed by neutral alumina at room temperature.
-
- Mild conditions.
- Catalyst is inexpensive and non-toxic.
- High efficiency and broad substrate applicability.
Potential for Target Compound:
- By using 2-amino-5-chloropyridine and appropriately substituted MBH acetates (bearing the 1-methylcyclopropyl group), the target compound can be synthesized.
This method is reported by Ponnala et al. and others, showing efficient synthesis of imidazo[1,2-a]pyridines and pyrimidines.
Specific Preparation Strategies for 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine
Starting Materials
- 2-Amino-5-chloropyridine: Provides the 6-chloro substituent on the pyridine ring.
- α-Haloketone with 1-methylcyclopropyl substituent: Provides the 2-substituent after cyclization.
Synthetic Route Outline
Synthesis of α-Haloketone (1-methylcyclopropyl substituted):
- Prepared by halogenation (bromination or chlorination) of the corresponding ketone.
- The ketone precursor can be synthesized via known cyclopropane ring-forming reactions.
-
- Mix 2-amino-5-chloropyridine with the α-haloketone in a suitable solvent (e.g., methanol or solvent-free).
- Heat at 60°C for 1–3 hours or stir at room temperature with neutral alumina catalyst.
- The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
-
- The product is isolated by filtration or extraction.
- Recrystallization from appropriate solvents (e.g., ethanol) yields pure 6-chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine.
Comparative Data on Yields and Conditions
| Method | Catalyst/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| α-Haloketone + 2-Aminopyridine | None or neutral alumina | 25–60°C | Methanol/solvent-free | 70–85 | Mild, efficient, no heavy metals |
| Phenacyl bromide + 2-Aminopyridine + DBU | DBU base catalyst | Room temp | Aqueous ethanol | 65–94 | Green solvent, broad substrate scope |
| MBH Nitroalkene Acetate + 2-Aminopyridine | Neutral alumina catalyst | Room temp | Methanol | Moderate to high | Mild, catalyst efficient |
Summary Table of Preparation Methods for 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine
| Step | Description | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1. Synthesis of α-haloketone | Halogenation of 1-methylcyclopropyl ketone | Br2 or Cl2, controlled temperature | α-Bromo/α-chloroketone intermediate |
| 2. Cyclization | Reaction with 2-amino-5-chloropyridine | Neutral alumina or no catalyst, 25–60°C | Formation of imidazo[1,2-a]pyridine ring |
| 3. Purification | Filtration, recrystallization | Ethanol or suitable solvent | Pure target compound |
Chemical Reactions Analysis
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as chlorine or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
Anticancer Research
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine has been investigated for its potential anticancer properties. Research indicates that compounds with imidazo-pyridine structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazo-pyridine core can enhance the selectivity and potency against specific cancer types, such as breast and lung cancers .
Heterocyclic Amine Studies
This compound is related to heterocyclic amines (HCAs), which are known to be carcinogenic in certain contexts. The study of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine contributes to understanding the mechanisms by which HCAs exert their effects in biological systems. Research has highlighted the importance of dietary sources of HCAs and their metabolic pathways, which can lead to DNA adduct formation and subsequent mutagenesis .
Pharmacological Investigations
The pharmacological profile of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine suggests potential applications in developing new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for further drug development studies aimed at treating conditions influenced by heterocyclic amines or related compounds.
Case Study 1: Antitumor Activity
A study conducted on a series of imidazo-pyridine derivatives, including 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine, demonstrated promising antitumor activity against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as an anticancer agent .
Case Study 2: Metabolic Profiling
Research involving metabolic profiling of heterocyclic amines has shown that compounds similar to 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine can be detected in biological samples after dietary exposure. This study utilized advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to quantify metabolites in urine samples from subjects consuming cooked meats containing HCAs .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and biological context .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The table below compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituents, synthesis, and pharmacological attributes:
Pharmacological and Metabolic Profiles
- Metabolic Stability :
- Solubility :
Biological Activity
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- IUPAC Name : 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine
- CAS Number : 1550410-01-9
- Molecular Formula : C_{10}H_{10}ClN_{2}
- Molecular Weight : 206.67 g/mol
- Structure : The compound features a chlorinated imidazo-pyridine core with a cyclopropyl substituent.
Synthesis
The synthesis of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine typically involves multicomponent reactions that allow for the rapid assembly of the imidazo-pyridine framework. Common methods include:
- Cyclocondensation : Using 2-aminopyridines with appropriate α-halocarbonyl compounds.
- One-pot reactions : Condensing 2-aminopyridines with aldehydes and isonitriles to yield the desired product efficiently.
Biological Activity
The biological activities of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine have been investigated in various studies, revealing promising results in multiple areas:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against several cancer cell lines. Specifically:
- Colon Cancer : Studies show that compounds in this class can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and activation of caspases (caspase 3 and caspase 8), suggesting a mitochondrial pathway for apoptosis initiation .
Antimicrobial Properties
In vitro studies have demonstrated that certain derivatives possess antimicrobial activity. For example:
- Leishmaniasis and Trypanosomiasis : Compounds were tested against promastigote forms of Leishmania donovani and Trypanosoma brucei, showing effective inhibition at micromolar concentrations .
Case Studies
Several case studies highlight the efficacy of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Induced apoptosis via mitochondrial pathways | HT-29, Caco-2 | |
| Effective against L. donovani and T. brucei | Promastigote forms | |
| Low cytotoxicity against human hepatocytes | HepG2 |
The mechanisms underlying the biological activities of this compound involve:
- Apoptosis Induction : Triggering cellular pathways leading to programmed cell death.
- Caspase Activation : Initiation of caspase cascades that execute apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial integrity leading to cytochrome c release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
